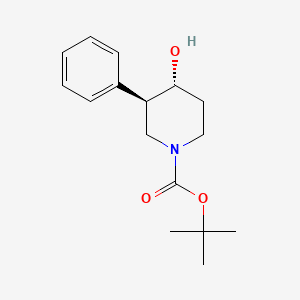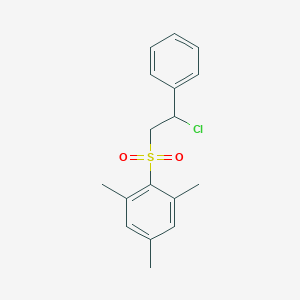
2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene is an organic compound with the molecular formula C₁₇H₁₉ClO₂S This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a chloro-phenylethyl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene typically involves the reaction of 2-chloro-2-phenylethyl chloride with 1,3,5-trimethylbenzene in the presence of a sulfonylating agent. Common sulfonylating agents include sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using advanced reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the sulfonyl group makes the benzene ring more susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as FeBr₃, AlCl₃, and ZnCl₂ are commonly used as catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromo-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene
- 2-(2-Iodo-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene
- 2-(2-Fluoro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene
Uniqueness
2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene is unique due to the presence of the chloro group, which can influence its reactivity and interaction with other molecules. The chloro group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its bromo, iodo, or fluoro analogs .
Eigenschaften
CAS-Nummer |
30158-42-0 |
|---|---|
Molekularformel |
C17H19ClO2S |
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
2-(2-chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C17H19ClO2S/c1-12-9-13(2)17(14(3)10-12)21(19,20)11-16(18)15-7-5-4-6-8-15/h4-10,16H,11H2,1-3H3 |
InChI-Schlüssel |
UTKPPSFDXPLIGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)CC(C2=CC=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


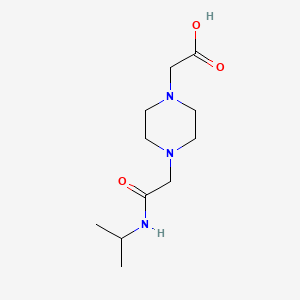
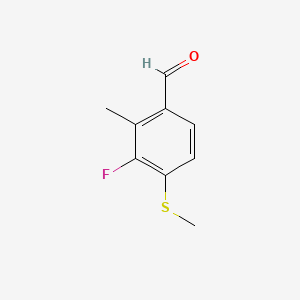
![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)

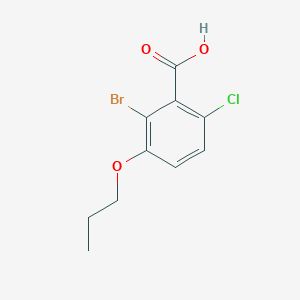

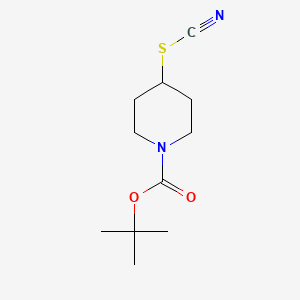
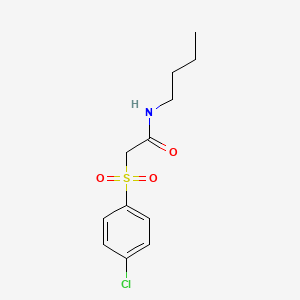
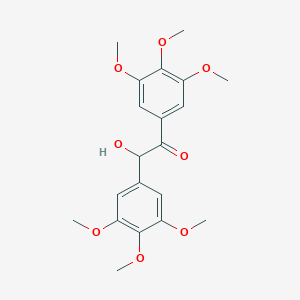
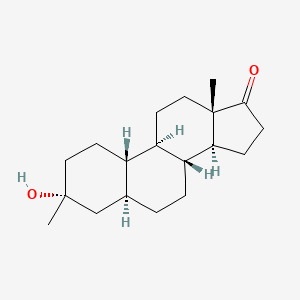

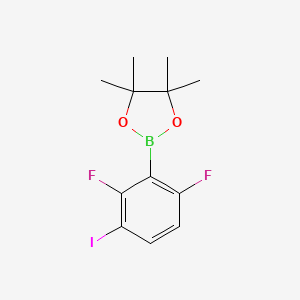
![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)
